REACTION_CXSMILES
|
[BrH:1].C([C:4]1[CH:13]=[CH:12][CH:11]=CC=1N(CC)C)C.[Br-].[Na+].N(O[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=O.Cl[C:25]1[CH:30]=CC=CC=1Cl>>[Br:1][C:19]1[C:13]([CH2:12][CH3:11])=[CH:4][C:22]([CH3:23])=[CH:21][C:20]=1[CH2:30][CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
diethylmethylaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(N(C)CC)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)OCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water is then azeotroped off under vacuum
|
Type
|
CUSTOM
|
Details
|
at 50-55° C.
|
Type
|
CUSTOM
|
Details
|
over 2-hour
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1CC)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |